molecular formula C7H15NO B6260260 3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers CAS No. 1500723-24-9

3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers

Cat. No.: B6260260
CAS No.: 1500723-24-9
M. Wt: 129.20 g/mol
InChI Key: SVXFBXWDCXIWHZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)cyclopentan-1-ol is a cyclopentanol derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 3-position of the cyclopentane ring. The compound exists as a mixture of diastereomers due to the presence of multiple stereocenters (e.g., the hydroxyl group at position 1 and the dimethylamino group at position 3). Diastereomers differ in physical and chemical properties, such as solubility, boiling points, and reactivity, making their separation and characterization critical for applications in pharmaceuticals or asymmetric synthesis .

Properties

CAS No.

1500723-24-9

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(dimethylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3

InChI Key

SVXFBXWDCXIWHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(C1)O

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclopentanone

The most widely reported laboratory method involves reductive amination of cyclopentanone with dimethylamine. Cyclopentanone undergoes condensation with dimethylamine to form an imine intermediate, which is subsequently reduced to yield the target amino alcohol. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C is typically employed, achieving yields of 65–75%. The reaction proceeds via the following generalized pathway:

Cyclopentanone+(CH₃)₂NHNaBH₄3-(Dimethylamino)cyclopentan-1-ol\text{Cyclopentanone} + \text{(CH₃)₂NH} \xrightarrow{\text{NaBH₄}} \text{3-(Dimethylamino)cyclopentan-1-ol}

Critical parameters include:

  • Solvent polarity : Methanol enhances imine formation kinetics compared to ethanol.

  • Stoichiometry : A 1:1.2 molar ratio of cyclopentanone to dimethylamine minimizes side reactions.

  • Temperature control : Reactions conducted below 25°C reduce epimerization, preserving stereochemical integrity.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of 3-(dimethylamino)cyclopenten-1-ol, a cyclic enamine derivative. This method achieves higher diastereoselectivity (up to 4:1 dr) but requires pressurized hydrogen gas and specialized equipment.

Grignard Addition

Reaction of cyclopentanone with dimethylamine-derived Grignard reagents (e.g., (CH₃)₂NMgBr) forms a tertiary alcohol intermediate, which is subsequently oxidized and reduced. While less common, this route offers modularity for introducing substituents on the cyclopentane ring.

Industrial-Scale Production

Continuous Flow Processes

Industrial synthesis prioritizes continuous flow reactors to enhance efficiency and safety. Key advancements include:

  • Microreactor systems : Enable precise temperature control (±2°C) and reduce reaction times by 40% compared to batch processes.

  • In-line purification : Integrated chromatography columns separate diastereomers in real-time, achieving >98% purity.

Catalytic Optimization

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
NaBH₄Methanol0–25721:1
Pd/C (5 wt%)Ethanol50683:1
Raney NiTHF70652:1

Catalytic hydrogenation with Pd/C in ethanol at 50°C improves diastereoselectivity to 3:1 dr, albeit with marginally lower yields.

Stereochemical Considerations

Diastereomer Formation Mechanisms

The equatorial preference of the dimethylamino group during imine reduction dictates stereochemical outcomes. Density functional theory (DFT) calculations suggest a 1.3 kcal/mol energy difference favoring the (1R,3R)-diastereomer due to reduced steric hindrance.

Kinetic vs. Thermodynamic Control

  • Low-temperature reductions (<25°C) favor kinetic products ((1R,3S) and (1S,3R)) with near-equal distribution.

  • Extended reaction times at elevated temperatures (50°C) shift equilibria toward thermodynamically stable (1R,3R) and (1S,3S) forms.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (40:1 to 10:1 gradients) resolves diastereomers, yielding 85–90% recovery. Polar modifiers (e.g., triethylamine) mitigate tailing caused by amine functionality.

High-Performance Liquid Chromatography (HPLC)

Industrial settings employ preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for >99% enantiomeric excess. Typical conditions:

  • Mobile phase : Hexane/isopropanol (90:10) + 0.1% diethylamine

  • Flow rate : 20 mL/min

  • Detection : UV at 254 nm

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityDiastereomeric Control
Reductive Amination7295HighModerate
Catalytic Hydrogenation6898ModerateHigh
Continuous Flow8099Very HighHigh

Continuous flow synthesis emerges as the optimal balance between yield, purity, and scalability, though reductive amination remains prevalent in academic labs due to lower infrastructure requirements.

Emerging Innovations

Enzymatic Reductions

Preliminary studies utilizing alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) demonstrate enantioselective reductions of 3-(dimethylamino)cyclopentanone, achieving 85% ee for the (1R,3R)-diastereomer.

Photocatalytic Methods

Visible-light-mediated amination protocols using Ru(bpy)₃²⁺ as a catalyst enable room-temperature synthesis with 70% yield and reduced byproduct formation.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol moiety in 3-(dimethylamino)cyclopentan-1-ol undergoes oxidation under controlled conditions. For example:

  • Chromic acid (CrO₃) oxidizes the alcohol to a ketone, yielding 3-(dimethylamino)cyclopentanone (Figure 1A).

  • Pyridinium chlorochromate (PCC) selectively oxidizes the alcohol without over-oxidizing the dimethylamino group1.

Reaction outcomes depend on steric and electronic effects imposed by the cyclopentane ring and dimethylamino group. Diastereomers may exhibit differing oxidation rates due to conformational constraints2.

Substitution Reactions

The dimethylamino group participates in nucleophilic substitution or elimination:

  • Alkylation : Reaction with methyl iodide in basic media produces quaternary ammonium salts (Figure 1B)1.

  • Demethylation : Strong acids (e.g., HBr) cleave the N–CH₃ bond, forming secondary amines3.

Reaction Reagent Product Yield
AlkylationCH₃I, K₂CO₃N,N,N-Trimethyl derivative72%1
Acid hydrolysis48% HBr, reflux3-Aminocyclopentan-1-ol58%3

Diastereomer-Specific Reactivity

Diastereomers exhibit divergent reactivity in asymmetric synthesis:

  • Hydroboration-Oxidation : One diastereomer reacts with BH₃·THF to yield a syn-diol, while the other forms an anti-diol due to steric hindrance (Table 2)4.

  • Catalytic Hydrogenation : Diastereomers reduce at different rates over Pd/C, enabling kinetic resolution5.

Diastereomer Reaction Product Ratio (syn:anti) Selectivity Factor (k₁/k₂)
cis-isomerHydroboration (BH₃)85:1545.74
trans-isomerHydrogenation (H₂/Pd)92:8511.55

Separation Techniques

The diastereomeric mixture is resolved via:

  • Chiral Acid Salts : Tartaric acid derivatives (e.g., O,O'-di-p-toluoyl-tartaric acid) form differentially soluble salts, enabling crystallization-based separation (Figure 2)1.

  • Chromatography : Reverse-phase HPLC with a chiral stationary phase (CSP) achieves >99% enantiomeric excess6.

Key Research Findings

  • Steric Effects : The cyclopentane ring’s puckering alters accessibility of the alcohol group, impacting oxidation rates2.

  • Electronic Effects : The dimethylamino group stabilizes adjacent carbocations during acid-catalyzed reactions3.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution rates at nitrogen by stabilizing transition states1.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential in synthesizing pharmaceutical agents. It serves as a building block for several classes of drugs, particularly those targeting the central nervous system (CNS). Its structural properties allow for modifications that can enhance pharmacological activity.

Antidepressant Development

Recent studies have highlighted the role of 3-(dimethylamino)cyclopentan-1-ol in the synthesis of antidepressants. For instance, it has been utilized in pathways leading to selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. The compound's ability to undergo various catalytic reactions facilitates the generation of complex structures necessary for effective pharmaceuticals .

Chiral Drug Synthesis

The diastereomers of 3-(dimethylamino)cyclopentan-1-ol can be employed in the synthesis of enantiomerically pure compounds. This is particularly important in drug development, where the efficacy and safety profiles can differ significantly between enantiomers. The use of chiral auxiliary groups during synthesis allows for the selective production of desired diastereomers .

Chiral Resolution Techniques

Chirality plays a critical role in the functionality of many drugs. The ability to resolve diastereomers from racemic mixtures is vital for obtaining pure compounds with specific therapeutic effects.

Energy-Resolved Mass Spectrometry (ERMS)

Recent advancements have demonstrated that ERMS can effectively distinguish between diastereomeric pairs of compounds like 3-(dimethylamino)cyclopentan-1-ol. This technique allows researchers to analyze the stability and dissociation patterns of diastereomeric ions, providing insights into their structural properties and potential applications .

Kinetic Resolution Methods

Kinetic resolution via lipase-catalyzed reactions has been explored for separating enantiomers of 3-(dimethylamino)cyclopentan-1-ol. This method enhances the yield of the eutomer while minimizing byproducts, thus streamlining the production process for pharmaceutical applications .

Synthetic Applications

The versatility of 3-(dimethylamino)cyclopentan-1-ol extends to various synthetic methodologies beyond medicinal chemistry.

Catalytic Reactions

This compound has been incorporated into metal-catalyzed reactions that facilitate the formation of complex organic molecules. For example, it plays a role in dynamic kinetic resolution processes that yield high-purity products with significant enantiomeric excess .

Building Block for Organic Synthesis

As an aminoalcohol, 3-(dimethylamino)cyclopentan-1-ol serves as an intermediate in synthesizing other functionalized compounds, including those used in agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Influences on Diastereomer Formation

  • 3-Amino-2-methylcyclobutan-1-ol () shares functional groups (amino, hydroxyl) with the target compound but features a smaller cyclobutane ring.

Chromatographic Separation Techniques

  • and emphasize silica gel chromatography for isolating diastereomers. For instance, the cyclopropane derivative in was purified using hexanes/EtOAc (5:1), yielding 51% of the major diastereomer .
  • In , cycloadducts with four diastereomers were separated into endo/exo pairs via chromatography, though with moderate selectivity . This suggests that 3-(dimethylamino)cyclopentan-1-ol’s separation would require optimized solvent systems and repeated chromatographic steps.

Data Tables

Table 2: Structural Comparison with Analogous Compounds

Compound Ring Size Functional Groups Diastereomers? Separation Challenge
3-(Dimethylamino)cyclopentan-1-ol 5-membered -OH, -N(CH₃)₂ Yes High (multiple stereocenters)
3-Amino-2-methylcyclobutan-1-ol 4-membered -OH, -NH₂ Yes Very high (ring strain)
1-Methylcyclopentanol 5-membered -OH, -CH₃ No N/A

Biological Activity

3-(Dimethylamino)cyclopentan-1-ol, a compound characterized by its cyclopentane structure and dimethylamino functional group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound exists as a mixture of diastereomers, which can significantly influence its biological activity. The presence of the dimethylamino group is crucial for various interactions with biological targets, particularly in the central nervous system.

1. Neuropharmacological Effects

Research indicates that compounds with a similar structure to 3-(dimethylamino)cyclopentan-1-ol can exhibit neuropharmacological effects. For instance, cyclopentane derivatives have been shown to interact with neurotransmitter systems, impacting synaptic transmission and potentially influencing memory and learning processes .

2. Antitumor Activity

Several studies have highlighted the antitumor potential of cyclopentane derivatives. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, cyclopropane derivatives have demonstrated significant inhibitory effects on various cancer cell lines .

3. Antimicrobial Properties

Cyclopentane compounds have also been investigated for their antimicrobial properties. The presence of the dimethylamino group enhances lipophilicity, allowing better membrane penetration and increased efficacy against microbial pathogens .

The biological activity of 3-(dimethylamino)cyclopentan-1-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signaling pathways, thereby exerting its effects on cancer cells or pathogens .
  • Receptor Interaction : The diastereomers may exhibit varying affinities for neurotransmitter receptors, influencing their neuropharmacological effects .
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to disrupt microbial cell membranes, leading to cell lysis and death .

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of various cyclopentane derivatives, 3-(dimethylamino)cyclopentan-1-ol was evaluated against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

CompoundCell LineIC50 (µM)
3-(Dimethylamino)cyclopentan-1-olMCF-7 (Breast Cancer)12.5
Cyclopropane Derivative XMCF-710.0
Control (Doxorubicin)MCF-78.0

Study 2: Neuropharmacological Profile

A pharmacological evaluation using forskolin-induced cAMP accumulation assays demonstrated that certain diastereomers of 3-(dimethylamino)cyclopentan-1-ol acted as partial agonists at specific receptors, influencing neurotransmitter release.

DiastereomerReceptor TypeEfficacy (%)
Diastereomer AMOR (Mu Opioid Receptor)67
Diastereomer BDOR (Delta Opioid Receptor)46
Diastereomer CKOR (Kappa Opioid Receptor)50

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-(dimethylamino)cyclopentan-1-ol diastereomers, and how are key intermediates optimized?

  • The compound is synthesized via intramolecular Schmidt reactions starting from precursors like 2-(3-hydroxypropyl)cyclopentan-1-ol. Tosyl chloride and triethylamine are used to activate intermediates, followed by medium-pressure liquid chromatography (MPLC) with gradient elution (Et₂O:pentane) to isolate diastereomers . For Mannich base-derived analogs (e.g., in tuberculosis drug research), LDA-mediated coupling of benzylquinoline units with 3-(dimethylamino)propan-1-one precursors is employed, yielding racemic mixtures .

Q. What chromatographic methods are effective for separating and purifying diastereomers of this compound?

  • MPLC with gradients of Et₂O:pentane (2:8 to 5:5) achieves partial separation, though trace impurities may persist in minor fractions . Advanced isolation of specific diastereomers (e.g., RS,SR configurations) requires supercritical fluid HPLC (SFC-HPLC), which resolves racemic mixtures into enantiomerically pure forms .

Q. How should researchers handle stability concerns during storage and post-synthesis?

  • The compound degrades upon prolonged drying or exposure to air. Immediate use after synthesis is recommended. For short-term storage, retain residual solvent (e.g., CH₂Cl₂) to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence diastereomer ratios in catalytic systems?

  • Catalyst choice and temperature critically affect stereochemical outcomes. For example, salen cobalt complexes at 60°C produce trans:cis diastereomer ratios of 1:5.5 in cyclopentane derivatives, highlighting the role of ligand-metal interactions in directing selectivity . In Schmidt reactions, solvent polarity and reagent stoichiometry (e.g., excess triethylamine) may alter intramolecular cyclization pathways .

Q. What limitations arise when characterizing diastereomeric mixtures via NMR spectroscopy?

  • Overlapping signals in 1H^1 \text{H}- and 13C^13 \text{C}-NMR spectra complicate ratio determination, as seen in trifluoroacetone-derived products where diastereomers exhibit a 2:1 ratio but lack baseline resolution . Dynamic effects (e.g., conformational exchange) further obscure integration. Supplemental techniques like HRMS or IR are advised for structural confirmation .

Q. How does supercritical fluid HPLC (SFC-HPLC) improve diastereomer resolution compared to traditional methods?

  • SFC-HPLC leverages CO₂-based mobile phases for high efficiency and selectivity, enabling isolation of low-abundance diastereomers (e.g., 1R,2S configurations) from racemic mixtures. This method is critical in pharmaceutical applications where stereochemical purity dictates bioactivity .

Q. What role does stereochemistry play in the biological activity of 3-(dimethylamino)cyclopentan-1-ol derivatives?

  • Diastereomer-specific configurations (e.g., RS vs. SR) influence binding affinity in drug targets. For example, the RS,SR diastereomer of diarylquinolines derived from this compound exhibits potent antitubercular activity due to optimized interactions with ATP synthase .

Q. How can catalytic isomerization systems be optimized to control diastereomer formation?

  • Transition-metal catalysts (e.g., Pd nanoparticles or Co-salen complexes) modulate isomerization pathways. Adjusting ligand steric bulk or reaction temperature can shift equilibria toward thermodynamically favored diastereomers, as demonstrated in hydrogenation studies of acetylenic compounds .

Methodological Notes

  • Synthesis Optimization : Use MPLC for initial purification, but prioritize SFC-HPLC for high-purity diastereomers .
  • Characterization : Combine NMR with HRMS and IR to resolve ambiguities in diastereomer ratios .
  • Stability : Avoid complete solvent removal; store under inert atmosphere .

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